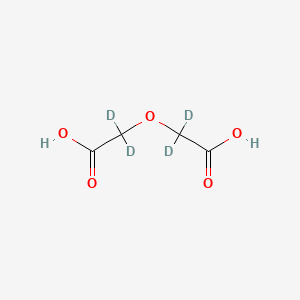
Diglycolic-2,2,2',2'-d4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglycolic-2,2,2’,2’-d4 acid, also known as 2,2’-Oxydiacetic-2,2,2’,2’-d4 acid, is a deuterated form of diglycolic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of Diglycolic-2,2,2’,2’-d4 acid is O(CD2COOH)2, and it has a molecular weight of 138.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglycolic-2,2,2’,2’-d4 acid can be synthesized through the deuteration of diglycolic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved by using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of Diglycolic-2,2,2’,2’-d4 acid involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production involves the use of deuterated water (D2O) and other deuterated chemicals to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Diglycolic-2,2,2’,2’-d4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalic acid.
Reduction: Reduction reactions can convert it into glycolic acid.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Oxalic acid.
Reduction: Glycolic acid.
Substitution: Esters and amides.
Scientific Research Applications
Diglycolic-2,2,2’,2’-d4 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Diglycolic-2,2,2’,2’-d4 acid involves the incorporation of deuterium atoms into chemical reactions. This isotopic substitution affects the reaction kinetics and pathways due to the kinetic isotope effect. The presence of deuterium can slow down certain reactions, providing insights into the reaction mechanisms and the role of hydrogen atoms in these processes .
Comparison with Similar Compounds
Similar Compounds
Diglycolic acid: The non-deuterated form of Diglycolic-2,2,2’,2’-d4 acid.
Glycolic acid: A simpler analog with one carboxylic acid group.
Oxalic acid: An oxidized product of diglycolic acid.
Uniqueness
Diglycolic-2,2,2’,2’-d4 acid is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques .
Properties
Molecular Formula |
C4H6O5 |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
2-[carboxy(dideuterio)methoxy]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 |
InChI Key |
QEVGZEDELICMKH-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)OC([2H])([2H])C(=O)O |
Canonical SMILES |
C(C(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
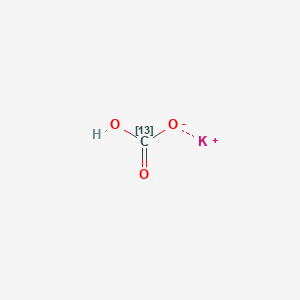


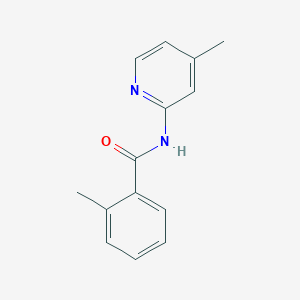
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)

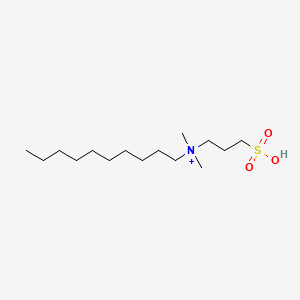
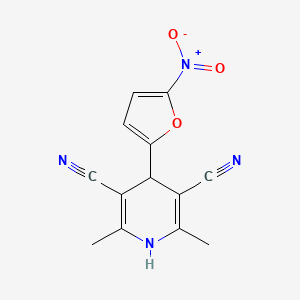
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
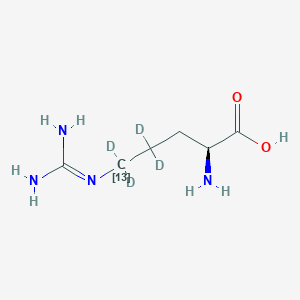
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)
